molecular formula C13H13NO3 B12111542 Ethyl 2-amino-5-phenylfuran-3-carboxylate

Ethyl 2-amino-5-phenylfuran-3-carboxylate

Cat. No.: B12111542
M. Wt: 231.25 g/mol
InChI Key: DWFIFJXEHAWBLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-phenylfuran-3-carboxylate is an organic compound with the molecular formula C13H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-phenylfuran-3-carboxylate typically involves the reaction of ethyl 2-bromo-5-phenylfuran-3-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-phenylfuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-5-phenylfuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-phenylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and phenyl group play crucial roles in its binding to target molecules, while the furan ring provides structural stability. The compound may exert its effects through various pathways, such as enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Ethyl 2-amino-5-phenylfuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-5-phenylfuran-2-carboxylate: This compound has a similar structure but differs in the position of the amino and carboxylate groups.

    Ethyl 2-amino-4-phenylfuran-3-carboxylate: Another similar compound with a different substitution pattern on the furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-amino-5-phenylfuran-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3

InChI Key

DWFIFJXEHAWBLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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